P2X Receptor Patent Assignment: IP-Based Differentiation from Generic Benzimidazole-Pyrrolidinones
Patent document US-9212130-B2 explicitly claims heterocyclic derivatives as P2X receptor modulators, with compound 877777-55-4 catalogued within this IP estate . In contrast, the majority of structurally proximate analogs—including 4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one (CAS 942429-59-6) and 1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 890640-39-8)—are associated with gastric secretion inhibition (WO2004054984A1) or anti-ulcer indications, or lack specific patent linkage entirely [1].
| Evidence Dimension | Patent-assigned therapeutic target class |
|---|---|
| Target Compound Data | P2X receptor modulation (US-9212130-B2) |
| Comparator Or Baseline | CAS 942429-59-6: Gastric H⁺/K⁺-ATPase inhibition (WO2004054984A1 family); CAS 890640-39-8: No specific patent target assignment found |
| Quantified Difference | Distinct primary target class (P2X vs. gastric proton pump) |
| Conditions | Patent document analysis; therapeutic indication field mapping |
Why This Matters
For procurement decisions where IP clarity and therapeutic target specificity are critical, 877777-55-4 offers a defined P2X-associated IP anchor that structurally analogous compounds lack, reducing freedom-to-operate ambiguity and enabling targeted pharmacological profiling.
- [1] WO2004054984A1 – 4-Substituted benzimidazoles and their use as inhibitors of gastric secretion. WIPO (PCT). View Source
